Methyl 6-chloro-2H-isoindole-1-carboxylate
Description
Methyl 6-chloro-2H-isoindole-1-carboxylate is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 6-chloro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-8-4-7(11)3-2-6(8)5-12-9/h2-5,12H,1H3 |
InChI Key |
CRQGOORSVNSEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=CN1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the coordination of N-chloroimine to the Rh(III) catalyst, facilitating C-H activation at the ortho position. Subsequent insertion of the α-diazo-α-phosphonoacetate forms a rhodacycle intermediate, which undergoes β-hydrogen elimination to yield the dechlorinated and dephosphonated 2H-isoindole. A critical innovation is the use of methyl α-diazo-α-phosphonoacetate to introduce the ester group directly.
Key Parameters:
-
Catalyst: [Cp*RhCl₂]₂ (5 mol%)
-
Solvent: Dichloroethane (DCE) at 80°C
-
Yield: 64% for ethyl 3-methyl-2H-isoindole-1-carboxylate (analogous structure)
Modifying the diazo compound to methyl α-diazo-α-phosphonoacetate and introducing a chloro substituent via halogenated N-chloroimines could yield the target compound.
Multi-Step Synthesis via Indole Intermediate Functionalization
A patent by CN114920698B outlines a four-step sequence for synthesizing chloro-substituted indazole derivatives, adaptable to isoindole systems.
Stepwise Reaction Pathway
-
Ring Closure: 2-Methyl-4-nitroaniline undergoes acetylation, diazotization with isoamyl nitrite (1:1.5–2 equiv), and coupling in tetrahydrofuran (70–100°C, 5–10 h) to form 1-acetyl-5-nitroindazole.
-
Methylation: Deacetylation in alkaline conditions followed by methyl iodide treatment (0–40°C, 10–15 h) yields 5-nitro-2-methyl-2H-indazole.
-
Chlorination: Chlorine gas introduces the chloro substituent at position 6 using FeCl₃ as a catalyst.
-
Reduction and Esterification: Nitro reduction with H₂/Pd-C followed by carboxylation and esterification with methanol under acidic conditions could produce the target ester.
Challenges:
-
Isomer control during chlorination requires precise temperature modulation.
-
Direct esterification of the carboxylic acid intermediate (e.g., 6-chloro-1H-indole-5-carboxylic acid) with methanol and H₂SO₄ achieves 85% yield in analogous systems.
One-Pot Tandem Cyclization-Esterification
A novel one-pot method reported for benzo[f]pyrrolo[2,1-a]isoindole-6,11-dione derivatives suggests a scalable route to fused isoindole esters.
Reaction Design
Combining naphthalene-1,4-dione, ninhydrin hydrate, and L-proline in methanol under reflux forms the isoindole ring via tandem Knoevenagel condensation and cyclization. Introducing methyl chloroacetate as an esterifying agent during the cyclization step could yield the target compound.
Advantages:
-
Solvent: Methanol (green solvent).
-
Temperature: Mild conditions (60–80°C).
Comparative Analysis of Preparation Methods
Critical Evaluation of Reaction Conditions
Catalyst Efficiency
Rh(III) catalysts offer atom-economical C-H activation but require expensive ligands. In contrast, FeCl₃ in chlorination steps is cost-effective but prone to overhalogenation.
Solvent and Temperature Impact
Tetrahydrofuran and dichloroethane enable high-temperature reactions (80–100°C) but raise environmental concerns. Methanol-based one-pot systems balance efficiency and sustainability.
Byproduct Management
-
Isomer Formation: Patent CN114920698B reports <5% isomer content using controlled chlorination.
-
Ester Hydrolysis: Acidic conditions during esterification must avoid backward hydrolysis, achievable via molecular sieves.
Industrial-Scale Considerations
For kilogram-scale production, the one-pot method is favored due to fewer purification steps. However, Rh(III)-catalyzed coupling provides superior regioselectivity for high-purity APIs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 6 undergoes nucleophilic aromatic substitution (NAS) under basic or metal-catalyzed conditions. For example:
-
Aminomethylation via Mannich reaction:
Reacting with formaldehyde and amines (e.g., N-arylpiperazines) in tetrahydrofuran (THF) introduces aminomethyl groups at the 2-position of the isoindole ring. This proceeds via an acidic proton at the 2-position, yielding derivatives with 47–93% efficiency . -
Alkylation :
Treatment with alkyl halides (e.g., iodoethane) and potassium carbonate in DMF facilitates alkylation at the 1-position. For example, ethylation proceeds with 88% yield under reflux conditions .
Electrophilic Substitution Reactions
The isoindole core participates in electrophilic substitutions, particularly at the 3-position:
-
Bromination :
Using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) introduces bromine at the 5-position, retaining the ester functionality. Yields depend on reaction time and temperature . -
Formylation :
Vilsmeier–Haack formylation with POCl₃/DMF selectively introduces a formyl group at the 3-position, enabling further functionalization .
Reduction and Oxidation
-
Ester Reduction :
Lithium aluminium hydride (LiAlH₄) in THF reduces the methyl ester to a primary alcohol, preserving the isoindole ring. Reported yields reach 50% . -
Oxidative Ring Expansion :
Treatment with H₂O₂ in basic media converts the isoindole into a quinoline derivative via oxidative cleavage of the five-membered ring .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed coupling:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(OAc)₂, K₂CO₃, DMF/EtOH | Biaryl derivatives | 60–75% |
| Buchwald–Hartwig | Cu(OAc)₂, 2,2'-bipyridyl, DCE | N-alkylated indoles | 73% |
Cycloaddition and Diels–Alder Reactions
The isoindole core acts as a diene in [4+2] cycloadditions:
-
With maleimides : Forms tricyclic adducts under thermal conditions (80–100°C), confirmed via NMR and X-ray crystallography .
-
With ethynedicarboxylates : Generates fluorescent polycyclic products, utilized in bioimaging studies .
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-chloro-2H-isoindole-1-carboxylate has been explored for its pharmacological properties. Its derivatives have shown promise as potential therapeutic agents. For instance, isoindole derivatives, including this compound, have been investigated for the treatment of arrhythmias and other cardiovascular conditions due to their ability to modulate ion channels and receptors involved in cardiac function .
Case Study: Antitumor Activity
A study demonstrated that derivatives of isoindole compounds exhibit significant antitumor activity. The compound was synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for various functionalizations, making it a versatile building block for synthesizing more complex molecules.
Synthesis of Isoindole Derivatives
The compound can undergo aminomethylation reactions, leading to the formation of new isoindole derivatives. These reactions typically utilize formaldehyde and N-arylpiperazines under controlled conditions, yielding products with potential biological activities .
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Aminomethylation | Formaldehyde, N-arylpiperazine | 47.24 - 92.91 | Boiling THF |
| Reduction | Lithium aluminium hydride | 50 | THF at 20°C |
| Coupling Reaction | Palladium-catalyzed amination | Variable | DMF at 60°C |
Material Science Applications
The compound's derivatives are also being explored in material science, particularly in the development of sensors and dyes. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Fluorescent Properties
Research indicates that isoindole derivatives can be utilized as fluorescent chemo-sensors due to their ability to interact with various analytes. This property is particularly useful in environmental monitoring and biomedical applications .
This compound has been reported to exhibit various biological activities beyond anticancer effects. Its derivatives have shown antimicrobial, anti-inflammatory, and antioxidant properties.
Case Study: Antimicrobial Activity
A recent study tested several isoindole derivatives against Gram-positive and Gram-negative bacteria using the agar disk diffusion method. The results indicated that some derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Methyl 6-chloro-2H-isoindole-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Biological Activity
Methyl 6-chloro-2H-isoindole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro substituent at the 6-position of the isoindole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 219.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's effect on the proliferation of human cancer cell lines. The results showed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- A549: 10 µM
These findings suggest that this compound may act as a selective inhibitor of cancer cell growth, warranting further investigation into its mechanism of action.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It appears to modulate key inflammatory pathways, particularly through inhibition of cyclooxygenase enzymes (COX).
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 20 | 5 |
| Reference Compound (Meloxicam) | 15 | 3 |
The above data indicate that this compound has a higher selectivity for COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs.
The biological activity of this compound is thought to involve:
- Inhibition of Pro-inflammatory Cytokines : Reduces levels of TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : Inhibits NF-kB activation, leading to decreased expression of inflammatory mediators.
- Induction of Apoptosis in Cancer Cells : Triggers apoptotic pathways in malignant cells, contributing to its anticancer effects.
Conclusion and Future Directions
This compound demonstrates significant biological activity with potential applications in cancer therapy and anti-inflammatory treatments. Further research is necessary to elucidate its precise mechanisms and optimize its pharmacological properties.
Future Research Recommendations:
- In Vivo Studies : Conduct animal studies to evaluate efficacy and safety.
- Mechanistic Studies : Investigate detailed molecular pathways affected by the compound.
- Structure Optimization : Explore analogs to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the purity and physical properties (e.g., melting point, solubility) of Methyl 6-chloro-2H-isoindole-1-carboxylate?
- Methodological Answer : Purity can be assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water. Melting points should be determined via Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Solubility profiles are typically established in solvents like DMSO, methanol, and chloroform using gravimetric analysis. Stability under varying pH and temperature conditions should be monitored via NMR or LC-MS .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store the compound in a desiccator at 2–8°C, away from incompatible materials (e.g., strong oxidizers). Spill management requires neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste. Acute toxicity data should be referenced from SDS sheets, though no carcinogenic classification is reported for similar indole derivatives .
Q. How can the basic synthetic route for this compound be validated?
- Methodological Answer : Validate intermediates via -NMR (400 MHz, CDCl) and FT-IR (e.g., carbonyl stretch at ~1700 cm). Confirm the final product’s structure using high-resolution mass spectrometry (HRMS) and elemental analysis. Track reaction progress via TLC (silica gel, hexane/EtOAc eluent) with UV visualization .
Advanced Research Questions
Q. How can intermolecular interactions (e.g., hydrogen bonding) influence the crystallization of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) can identify recurring hydrogen-bonding motifs. X-ray crystallography (using SHELXL for refinement) reveals packing patterns. For example, the carboxylate group may form R(8) dimers, while chloro substituents participate in C–H···Cl interactions. These interactions affect crystal morphology and stability .
Q. What strategies optimize the synthetic yield of this compound under reflux conditions?
- Methodological Answer : Use Design Expert® software to model reaction parameters (temperature, solvent ratio, catalyst loading). A central composite design (CCD) with ANOVA validation identifies optimal conditions. For example, refluxing in acetic acid with sodium acetate (1:1.1 molar ratio) for 4 hours maximizes yield. Post-reaction, recrystallization from DMF/acetic acid improves purity .
Q. How can structural modifications of this compound enhance its bioactivity in target studies?
- Methodological Answer : Introduce substituents at the indole 3-position (e.g., bromo, methoxy) via Buchwald-Hartwig coupling. Test derivatives for activity using in vitro assays (e.g., kinase inhibition). Structure-activity relationships (SAR) are analyzed via molecular docking (AutoDock Vina) and QSAR models. LogP values (e.g., ~2.17 for methylindole analogs) guide solubility adjustments .
Q. How should researchers address contradictory spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic protons near the chloro group may cause unexpected splitting. Cross-validate with computational methods (Gaussian 09, DFT B3LYP/6-31G**) to simulate spectra. Statistical tools like Grubbs’ test identify outliers in replicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
